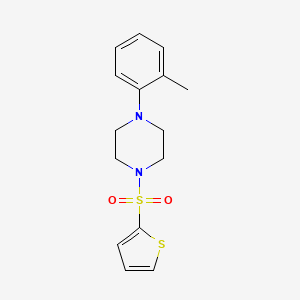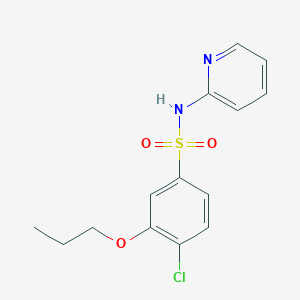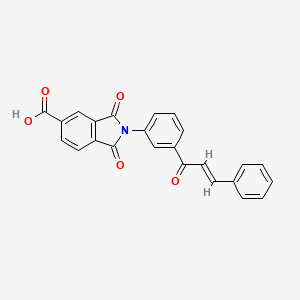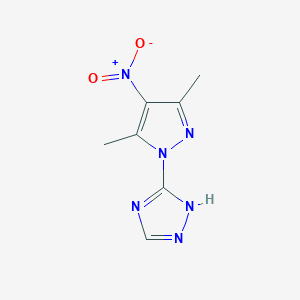![molecular formula C17H15F3N2O B5292214 N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as PCP-U, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. PCP-U is a cyclopropyl derivative of urea and has a trifluoromethylphenyl group attached to it. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of PCP-U is not fully understood. However, studies have shown that PCP-U can inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. PCP-U has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PCP-U has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have shown that PCP-U can inhibit the activity of certain enzymes, such as casein kinase 2 and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. PCP-U has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PCP-U in lab experiments is its potential as a pharmacological tool for the development of new cancer treatments. However, there are also limitations to using PCP-U in lab experiments. For example, the mechanism of action of PCP-U is not fully understood, which makes it difficult to predict its effects on different types of cancer cells. Additionally, the toxicity of PCP-U in vivo has not been fully evaluated, which limits its potential use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of PCP-U. One direction is to further investigate the mechanism of action of PCP-U in cancer cells. This will help to better understand how PCP-U works and how it can be used to develop new cancer treatments. Another direction is to evaluate the toxicity of PCP-U in vivo, which will help to determine its potential as a clinical candidate. Additionally, PCP-U could be studied for its potential use in the treatment of other diseases, such as neurological disorders.
Synthesemethoden
PCP-U can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isocyanate. Another method involves the reaction of cyclopropylamine with 3-(trifluoromethyl)phenyl isothiocyanate, followed by the conversion of the resulting thiourea to the corresponding urea using a mild oxidizing agent.
Wissenschaftliche Forschungsanwendungen
PCP-U has been studied for its potential use in various fields of scientific research. One of the most promising applications of PCP-U is in the field of cancer research. Studies have shown that PCP-U can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-4-8-14(11-13)21-15(23)22-16(9-10-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELFZFKKICCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N-[1-(4-methoxyphenyl)propyl]propanamide](/img/structure/B5292162.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)


![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)